REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].Cl[C:6]1C=C2C(C=CC(COC3C=C(C=CCC4C=CC=CC=4C(OC)=O)C=CC=3)=N2)=C[CH:7]=1.[SH:37][CH2:38][CH:39]([CH3:43])[C:40]([OH:42])=[O:41]>>[SH:37][CH2:38][CH:39]([CH3:43])[C:40]([O:42][CH2:6][CH3:7])=[O:41] |f:0.1.2.3|
|
Name
|
|
Quantity
|
2.437 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
styrene
|
Quantity
|
1.013 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)COC=1C=C(C=CC1)C=CCC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCC(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |